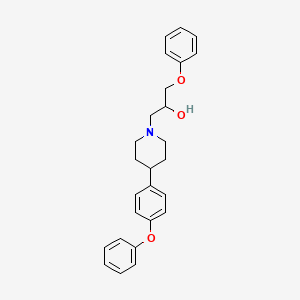
alpha-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol is a complex organic compound with a unique structure that includes phenoxy groups and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phenoxy Groups: This step involves the substitution of hydrogen atoms with phenoxy groups using reagents like phenol and appropriate catalysts.
Addition of the Ethanol Group: The final step involves the addition of an ethanol group to the piperidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Alpha-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Alpha-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol can be compared with other similar compounds, such as:
Beta-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol: This compound has a similar structure but differs in the position of the phenoxymethyl group.
Gamma-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol: This compound also has a similar structure but differs in the position of the phenoxymethyl group.
The uniqueness of this compound lies in its specific structure, which may confer unique properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C26H29NO3 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
1-phenoxy-3-[4-(4-phenoxyphenyl)piperidin-1-yl]propan-2-ol |
InChI |
InChI=1S/C26H29NO3/c28-23(20-29-24-7-3-1-4-8-24)19-27-17-15-22(16-18-27)21-11-13-26(14-12-21)30-25-9-5-2-6-10-25/h1-14,22-23,28H,15-20H2 |
Clé InChI |
FXLWBYZTEVJBSX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=C(C=C2)OC3=CC=CC=C3)CC(COC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















